molecular formula C11H18Cl2N2 B6593388 4-(Piperidin-4-yl)aniline dihydrochloride CAS No. 548768-98-5

4-(Piperidin-4-yl)aniline dihydrochloride

Cat. No. B6593388
CAS RN: 548768-98-5
M. Wt: 249.18 g/mol
InChI Key: LZONAIZKILKTNK-UHFFFAOYSA-N
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Description

“4-(Piperidin-4-yl)aniline dihydrochloride” is a chemical compound . It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of “4-(Piperidin-4-yl)aniline dihydrochloride” is C11H16N2 .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Drug Designing

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Anticancer Applications

Piperidine derivatives are being utilized as anticancer agents . They have shown promising results in inhibiting the growth and spread of various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives also have potential antiviral properties . They can be used in the development of drugs to combat various viral infections .

Antimalarial Applications

The antimalarial properties of piperidine derivatives make them useful in the fight against malaria . They can inhibit the growth of the malaria parasite and can be used in the development of antimalarial drugs .

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of various bacteria and fungi, making them useful in the treatment of various infections .

Antihypertensive Applications

Piperidine derivatives can be used in the treatment of hypertension . They can help lower blood pressure and can be used in the development of antihypertensive drugs .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have analgesic and anti-inflammatory properties . They can be used in the treatment of pain and inflammation .

Anti-Alzheimer and Antipsychotic Applications

Piperidine derivatives can be used in the treatment of Alzheimer’s disease and other psychiatric disorders . They have shown promising results in the treatment of these conditions .

Safety and Hazards

The safety information for “4-(Piperidin-4-yl)aniline dihydrochloride” includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Piperidine derivatives play a significant role in the pharmaceutical industry . They are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The future direction in this field is likely to focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

4-piperidin-4-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;;/h1-4,10,13H,5-8,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZONAIZKILKTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80970212
Record name 4-(Piperidin-4-yl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-4-yl)aniline dihydrochloride

CAS RN

548768-98-5
Record name 4-(Piperidin-4-yl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-4-yl)aniline dihydrochloride
Reactant of Route 2
4-(Piperidin-4-yl)aniline dihydrochloride
Reactant of Route 3
4-(Piperidin-4-yl)aniline dihydrochloride
Reactant of Route 4
4-(Piperidin-4-yl)aniline dihydrochloride
Reactant of Route 5
4-(Piperidin-4-yl)aniline dihydrochloride
Reactant of Route 6
4-(Piperidin-4-yl)aniline dihydrochloride

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